molecular formula C13H14O5 B11862110 5,7,8-Trimethoxy-2-methyl-4H-1-benzopyran-4-one CAS No. 1217-36-3

5,7,8-Trimethoxy-2-methyl-4H-1-benzopyran-4-one

Cat. No.: B11862110
CAS No.: 1217-36-3
M. Wt: 250.25 g/mol
InChI Key: QSBDQGGAPMZFBF-UHFFFAOYSA-N
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Description

5,7,8-Trimethoxy-2-methyl-4H-chromen-4-one is a chemical compound belonging to the flavonoid family. It is characterized by its chromen-4-one core structure with three methoxy groups at positions 5, 7, and 8, and a methyl group at position 2. This compound is known for its potential biological activities and is of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the methylation of hydroxyl groups on a flavonoid precursor using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is usually carried out in an organic solvent such as acetone or methanol under reflux conditions.

Industrial Production Methods

Industrial production of 5,7,8-Trimethoxy-2-methyl-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5,7,8-Trimethoxy-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman derivatives .

Scientific Research Applications

5,7,8-Trimethoxy-2-methyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex flavonoid derivatives.

    Biology: Studies have explored its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Research indicates possible anticancer properties, making it a candidate for drug development.

    Industry: It is used in the formulation of certain pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 5,7,8-Trimethoxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5,7,8-Trimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one
  • 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one
  • 5,7-Dihydroxy-3,6,8-trimethoxyflavone
  • 5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one

Uniqueness

5,7,8-Trimethoxy-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethoxy groups enhance its stability and solubility, making it a valuable compound for various applications .

Properties

CAS No.

1217-36-3

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

5,7,8-trimethoxy-2-methylchromen-4-one

InChI

InChI=1S/C13H14O5/c1-7-5-8(14)11-9(15-2)6-10(16-3)12(17-4)13(11)18-7/h5-6H,1-4H3

InChI Key

QSBDQGGAPMZFBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C(=C(C=C2OC)OC)OC

Origin of Product

United States

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